2',2'-Difluoro-2'-deoxyuridine 2',2'-Difluoro-2'-deoxyuridine 2',2'-Difluorodeoxyuridine is a pyrimidine 2'-deoxyribonucleoside.
Brand Name: Vulcanchem
CAS No.: 114248-23-6
VCID: VC21351446
InChI: InChI=1S/C9H10F2N2O5/c10-9(11)6(16)4(3-14)18-7(9)13-2-1-5(15)12-8(13)17/h1-2,4,6-7,14,16H,3H2,(H,12,15,17)/t4-,6-,7-/m1/s1
SMILES:
Molecular Formula: C9H10F2N2O5
Molecular Weight: 264.18 g/mol

2',2'-Difluoro-2'-deoxyuridine

CAS No.: 114248-23-6

Cat. No.: VC21351446

Molecular Formula: C9H10F2N2O5

Molecular Weight: 264.18 g/mol

* For research use only. Not for human or veterinary use.

2',2'-Difluoro-2'-deoxyuridine - 114248-23-6

CAS No. 114248-23-6
Molecular Formula C9H10F2N2O5
Molecular Weight 264.18 g/mol
IUPAC Name 1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Standard InChI InChI=1S/C9H10F2N2O5/c10-9(11)6(16)4(3-14)18-7(9)13-2-1-5(15)12-8(13)17/h1-2,4,6-7,14,16H,3H2,(H,12,15,17)/t4-,6-,7-/m1/s1
Standard InChI Key FIRDBEQIJQERSE-QPPQHZFASA-N
Isomeric SMILES C1=CN(C(=O)NC1=O)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F
Canonical SMILES C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)(F)F
Appearance White to Off-White Solid
Melting Point 146-150°C

Chemical Properties and Structural Characteristics

dFdU (CAS 1233921-75-9) is a modified uridine derivative with two fluorine atoms at the 2'-position of the sugar moiety. Its molecular formula is C9H10F2N2O5\text{C}_9\text{H}_{10}\text{F}_2\text{N}_2\text{O}_5, with a molecular weight of 267.16 g/mol . The fluorine substitutions enhance metabolic stability and cytotoxicity while maintaining structural similarity to natural nucleosides.

PropertyValue/Description
Molecular FormulaC9H10F2N2O5\text{C}_9\text{H}_{10}\text{F}_2\text{N}_2\text{O}_5
Molecular Weight267.16 g/mol
SolubilitySoluble in polar organic solvents (e.g., DMSO)
StabilityStable under standard laboratory conditions
Key Functional GroupsUracil base, difluorinated sugar, hydroxyl

The difluorinated sugar moiety distinguishes dFdU from its non-fluorinated analog, 2'-deoxyuridine, altering its interaction with nucleic acid polymerases .

Synthesis and Production Methods

The synthesis of dFdU involves multi-step organic reactions, often requiring specialized reagents and conditions. A representative industrial-scale synthesis includes:

Key Synthetic Steps

  • Precursor Preparation: Starting with 2'-deoxyuridine, fluorination is introduced at the 2'-position using fluorinating agents (e.g., deoxyfluorination reagents).

  • Protection/Deprotection: Intermediate protection of hydroxyl groups (e.g., with benzoyl or acetyl groups) facilitates selective fluorination .

  • Catalytic Coupling: Tin(IV) chloride (SnCl4\text{SnCl}_4) in dichloroethane promotes glycosylation between the fluorinated sugar and uracil base at 83°C for 22 hours .

  • Purification: Chromatographic techniques (e.g., silica gel or Celite filtration) isolate the final product, often yielding >95% diastereomeric excess (de) .

StepReagents/ConditionsOutcome
FluorinationFluorinating agents, controlled pHDifluorinated sugar intermediate
GlycosylationSnCl4\text{SnCl}_4, 1,2-dichloroethane, 83°CUracil-sugar coupling with 95% de
PurificationCelite filtration, dichloromethane>95% pure dFdU (β-anomer predominant)

Industrial production employs automated reactors to maintain consistent yields and purity, adhering to stringent quality control protocols .

Biological Activity and Mechanism of Action

dFdU exerts cytotoxic effects through dual mechanisms involving DNA polymerase inhibition and thymidylate synthase (TS) interference.

DNA Synthesis Inhibition

As a nucleoside analog, dFdU is phosphorylated intracellularly to its active metabolites:

  • dFdUMP: Competitively inhibits TS, a key enzyme in thymidine nucleotide synthesis .

  • dFdUTP: Incorporates into DNA during replication, causing chain termination .

This dual action depletes thymidine pools and disrupts DNA replication in rapidly dividing cancer cells .

Cell LinedFdU ConcentrationTS InhibitionResistance Status
A2780100 μM50% inhibitionSensitive
AG6000100 μMNo inhibitionResistant

Apoptosis Induction

Incorporation of dFdUTP into DNA triggers checkpoint activation and apoptosis in cancer cells. This process is dose-dependent and correlates with gemcitabine’s clinical efficacy in pancreatic and ovarian cancers .

Pharmacokinetics and Metabolism

dFdU is generated in vivo through enzymatic deamination of gemcitabine by cytidine deaminase (CDA). Its pharmacokinetic profile includes:

ParameterValueSource
Half-life15–30 minutes
Metabolic PathwayPhosphorylation → dFdCMP/dFdUMP
ExcretionPrimarily renal

The rapid conversion of gemcitabine to dFdU underscores its role as the primary cytotoxic agent in therapy. Resistance mechanisms, such as overexpression of CDA or TS, reduce intracellular dFdU levels .

Clinical Applications and Research Relevance

dFdU’s utility extends beyond its role as a chemotherapeutic metabolite to include:

Oncology

Gemcitabine, via its conversion to dFdU, remains a cornerstone in treating pancreatic, breast, and non-small cell lung cancers. Clinical trials continue to explore combination regimens to overcome resistance .

Metabolic Tracer Studies

Isotopically labeled dFdU (e.g., 13C,15N2^{13}\text{C}, ^{15}\text{N}_2) enables precise tracking of nucleoside metabolism in preclinical models. This facilitates pharmacokinetic/pharmacodynamic (PK/PD) modeling and drug development.

Comparison with Related Compounds

CompoundCASKey FeatureApplication
Gemcitabine95058-81-4Parent drug; deaminated to dFdUChemotherapy
2'-Deoxyuridine951-78-0Non-fluorinated analogResearch nucleoside
1'-Epi-dFdU153381-14-7Epimeric form; impurity referenceQuality control in gemcitabine production

The epimeric analog (1'-Epi-dFdU) lacks biological activity but serves as a critical impurity standard in pharmaceutical manufacturing.

Future Directions

Emerging research focuses on:

  • Prodrug Development: Enhancing dFdU bioavailability through targeted delivery systems.

  • Biomarker Discovery: Identifying TS polymorphisms to predict therapeutic response.

  • Synthetic Derivatives: Exploring fluorinated analogs with improved selectivity.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator